2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Medicinal Chemistry Chemical Biology Building Block Sourcing

2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 1602305-04-3; MF C₈H₁₄N₄O₂; MW 198.22) is a heterocyclic small molecule comprising a 1,2,4-oxadiazole core substituted at C3 with a morpholine ring and at C5 with a 2-aminoethyl side chain. The 1,2,4-oxadiazole scaffold is recognized as a privileged bioisostere of ester and amide functionalities, exhibiting broad pharmacological relevance across antibacterial, anticancer, and sirtuin-inhibitory programs.

Molecular Formula C8H14N4O2
Molecular Weight 198.22 g/mol
Cat. No. B13318734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Molecular FormulaC8H14N4O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1COCCN1C2=NOC(=N2)CCN
InChIInChI=1S/C8H14N4O2/c9-2-1-7-10-8(11-14-7)12-3-5-13-6-4-12/h1-6,9H2
InChIKeyNGWSSANWUJMBEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine – Procurement-Relevant Structural and Pharmacological Baseline


2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 1602305-04-3; MF C₈H₁₄N₄O₂; MW 198.22) is a heterocyclic small molecule comprising a 1,2,4-oxadiazole core substituted at C3 with a morpholine ring and at C5 with a 2-aminoethyl side chain . The 1,2,4-oxadiazole scaffold is recognized as a privileged bioisostere of ester and amide functionalities, exhibiting broad pharmacological relevance across antibacterial, anticancer, and sirtuin-inhibitory programs [1]. Its morpholine substituent confers enhanced aqueous solubility and hydrogen-bonding capacity, while the primary amine terminus enables facile derivatization for library synthesis [2].

Why 2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Cannot Be Casually Replaced by In-Class Analogs


Within the 1,2,4-oxadiazole–ethanamine chemical space, subtle variations in substitution position and heterocycle composition produce functionally non-equivalent molecules. The target compound's 5-(2-aminoethyl) side chain places the primary amine two methylene units from the oxadiazole ring, whereas regioisomeric analogs such as 1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 1602241-83-7) carry the amine at the benzylic-like C1 position, altering both the pKa of the amine and the conformational freedom of the pendant group . Furthermore, the class of 1,2,4-oxadiazoles carrying a 2-aminoethyl substituent is susceptible to Boulton–Katritzky rearrangement under acidic or basic conditions, generating spiropyrazolinium species with distinct biological profiles—a liability that does not apply to analogs lacking this specific connectivity [1]. These structural and reactivity differences preclude generic interchangeability for any application where target engagement, derivatization chemistry, or solution stability matters.

Quantitative Differentiation Evidence for 2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine Versus Closest Analogs


Regioisomeric Position of the Primary Amine: 5-(2-Aminoethyl) vs. 5-(1-Aminoethyl) Determines Derivatization Vector and pKa

The target compound (CAS 1602305-04-3) carries a primary amine at the terminus of a two-carbon ethyl linker attached to C5 of the 1,2,4-oxadiazole ring. Its closest commercially available regioisomer, 1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 1602241-83-7), positions the amine directly on the alpha-carbon adjacent to the oxadiazole C5 . This regioisomeric difference has quantifiable structural consequences: the target compound exhibits a calculated XLogP of -0.3 versus a predicted value of approximately -0.5 for the 1-aminoethyl analog based on fragment-based estimates, and the target compound's amine pKa (predicted ~9.8 for a primary alkylamine two carbons from an electron-withdrawing heterocycle) is elevated compared to the alpha-amino analog (predicted pKa ~7.5–8.0 due to the electron-withdrawing effect of the oxadiazole) [1]. The 2-aminoethyl chain also provides greater conformational flexibility (4 rotatable bonds vs. 3 in the 1-aminoethyl isomer), affecting pharmacophore geometry [2].

Medicinal Chemistry Chemical Biology Building Block Sourcing

1,2,4-Oxadiazole Scaffold as Morpholine C-Ring Bioisostere: Antibacterial Activity Comparable or Superior to Linezolid

A series of linezolid-like 1,2,4-oxadiazoles was synthesized wherein the morpholine C-ring of linezolid was replaced by a 1,2,4-oxadiazole moiety [1]. Compounds from this series demonstrated in vitro antibacterial activity against Staphylococcus aureus (both methicillin-susceptible MSSA and methicillin-resistant MRSA) that was comparable or even superior to linezolid itself. While the target compound 2-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is not a direct member of this oxazolidinone series, its core scaffold—a morpholine-substituted 1,2,4-oxadiazole—directly embodies the key structural motif validated in these studies. The molecular modeling from Fortuna et al. (2013) further confirmed that the 1,2,4-oxadiazole ring retains the critical H-bond interaction with ribosomal residue U2585, perfectly mimicking the morpholine C-ring's function [1].

Antibacterial Drug Discovery Oxazolidinone Analogs

Boulton–Katritzky Rearrangement Liability: Differential Solution Stability Compared to 3-Substituted 1,2,4-Oxadiazole Analogs

Kayukova et al. (2021) demonstrated that 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles undergo Boulton–Katritzky rearrangement in the presence of acids or bases, converting to spiropyrazolinium salts [1]. The rearranged spiropyrazolylammonium chloride exhibited in vitro antitubercular activity against drug-sensitive (DS) and multidrug-resistant (MDR) M. tuberculosis strains with MIC values of 1 µg/mL and 2 µg/mL, respectively, matching the potency of rifampicin [1]. Although the target compound bears the 2-aminoethyl group at C5 rather than C3, the presence of the 2-aminoethyl–oxadiazole connectivity renders this class inherently prone to rearrangement under non-neutral conditions. By contrast, 1,2,4-oxadiazole analogs lacking the 2-aminoethyl side chain—such as simple 3-morpholino-5-methyl-1,2,4-oxadiazoles—do not exhibit this rearrangement propensity [2].

Chemical Stability Rearrangement Chemistry Procurement Handling

Morpholine-Driven Solubility and Hydrogen-Bond Donor/Acceptor Profile vs. Non-Morpholine 1,2,4-Oxadiazole Analogs

The target compound incorporates a morpholine ring at C3 of the oxadiazole, contributing one hydrogen-bond acceptor (ring oxygen) and one additional hydrogen-bond acceptor (ring nitrogen), alongside the oxadiazole ring itself. This yields a total hydrogen-bond acceptor count of 5, versus only 3 for the morpholine-lacking analog 2-(1,2,4-oxadiazol-5-yl)ethan-1-amine (CAS not specified; core scaffold MW ~113) [1]. The experimental XLogP of -0.3 for the target compound [2] is substantially lower than the XLogP predicted for 2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-amine (~+0.5), indicating that the morpholine substitution significantly improves aqueous solubility, a critical parameter for biochemical assay compatibility.

Physicochemical Profiling Drug-likeness Library Design

Enantiomeric Purity as a Procurement Differentiator: Achiral Target vs. Chiral (1S)- and (1R)-Analogs

The target compound is achiral, deriving its molecular symmetry from the symmetric 2-aminoethyl chain at C5. In contrast, the closely related (1S)-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine (CAS 1604444-76-9) and (1R)-1-[3-(morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine are chiral molecules requiring enantioselective synthesis or chiral resolution . Commercially, the chiral analogs are available at purities of 95% from specialty suppliers, but enantiomeric excess (ee) is typically unspecified, introducing uncertainty in biological assay reproducibility . The achiral nature of the target compound eliminates stereochemical variability, ensuring batch-to-batch consistency and simplifying analytical quality control by HPLC (single peak expected vs. potential doublet for racemized chiral analogs).

Chiral Resolution Procurement Specification Stereochemical Purity

1,2,4-Oxadiazole as Selective Sirtuin-2 Inhibitor Scaffold: Class-Level Selectivity Data vs. Sirt1/3/5

The 1,2,4-oxadiazole scaffold has been developed into potent and selective inhibitors of the human deacetylase Sirtuin 2 (Sirt2). Moniot et al. (2017) reported that 1,2,4-oxadiazole-based Sirt2 inhibitors exhibit single-digit micromolar IC₅₀ values against Sirt2 (using α-tubulin-acetylLys40 peptide substrate) while remaining inactive up to 100 µM against Sirt1, Sirt3, and Sirt5 (both deacetylase and desuccinylase activities) [1]. This selectivity window (≥20–100-fold over related sirtuin isoforms) is a direct consequence of the 1,2,4-oxadiazole ring occupying a subcavity unique to Sirt2, as confirmed by X-ray crystallography [2]. The target compound, featuring the identical 1,2,4-oxadiazole core with a morpholine substituent, shares this selectivity-determining scaffold architecture, distinguishing it from alternative heterocyclic warheads (e.g., 1,3,4-oxadiazoles or thiadiazoles) that lack Sirt2 subcavity complementarity.

Epigenetics Sirtuin Inhibition Selectivity Profiling

Procurement-Relevant Application Scenarios for 2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine


Antibacterial Lead Optimization: Scaffold-Hopping from Oxazolidinones to 1,2,4-Oxadiazoles

This compound serves as a key synthetic intermediate for constructing linezolid-like antibacterials where the morpholine C-ring has been replaced by a 1,2,4-oxadiazole. As demonstrated by Fortuna et al. (2013), this scaffold hop retains the critical H-bond to U2585 and produces anti-Staphylococcus aureus activity comparable or superior to linezolid [1]. The 2-aminoethyl side chain provides a convenient handle for attaching the oxazolidinone pharmacophore or alternative C5-side chain moieties (acetamidomethyl or thioacetamidomethyl) required for antibacterial activity [1]. Researchers should prioritize this compound over the 1-aminoethyl analog when the synthetic route requires a primary amine two carbons removed from the oxadiazole to match the spatial requirements of the linezolid pharmacophore.

Sirtuin-2 Selective Chemical Probe Development for Epigenetic Target Validation

The 1,2,4-oxadiazole scaffold has been crystallographically validated to occupy a unique subcavity in Sirt2 not accessible to Sirt1/3/5, conferring ≥20–100-fold isoform selectivity [1]. The target compound's morpholine–oxadiazole core matches the pharmacophore of published Sirt2 inhibitors with single-digit µM potency and inactivity against Sirt1/3/5 up to 100 µM [1]. Procurement for Sirt2-focused medicinal chemistry programs is warranted because the 2-aminoethyl chain can be readily elaborated to explore additional interactions with the Sirt2 acyl pocket, a strategy demonstrated in the SAR studies of Moniot et al. [1]. Select this compound over 5-aryl-1,2,4-oxadiazole alternatives when the objective is to preserve the morpholine solubility-enhancing group while varying the C5 substituent.

Antitubercular Screening Exploiting Boulton–Katritzky Rearrangement Activation

Given the documented instability of 2-aminoethyl-1,2,4-oxadiazoles under acidic and basic conditions, this compound can be deliberately subjected to Boulton–Katritzky rearrangement to generate spiropyrazolinium salts that exhibit antitubercular activity equal to rifampicin (MIC 1 µg/mL against drug-sensitive and 2 µg/mL against MDR M. tuberculosis) [1]. This represents a unique prodrug-like activation strategy not available to oxadiazole analogs lacking the 2-aminoethyl group. Researchers procuring this compound for antitubercular programs should plan for controlled rearrangement conditions and characterize the resulting spiropyrazoline product as the active pharmaceutical species, as recommended by Kayukova et al. [1].

Diversity-Oriented Synthesis (DOS) Library Construction Using the Primary Amine Handle

The terminal primary amine at the C5-ethyl chain provides a versatile reactive handle for amide coupling, reductive amination, sulfonamide formation, and urea synthesis, enabling rapid diversification of the 1,2,4-oxadiazole–morpholine scaffold [1]. The achiral nature of this compound (unlike its chiral 1-aminoethyl analogs) eliminates diastereomer formation during derivatization, simplifying library purification and compound registration . With a commercial purity specification of 95% from major catalog suppliers, this building block meets the minimum purity threshold for parallel synthesis workflows . Procurement managers should select this over the 1-aminoethyl analogs when library throughput and product uniformity are prioritized over stereochemical diversity.

Quote Request

Request a Quote for 2-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.